molecular formula C14H10O2 B12890109 (3r)-3-Phenyl-2-benzofuran-1(3h)-one CAS No. 87481-14-9

(3r)-3-Phenyl-2-benzofuran-1(3h)-one

Cat. No.: B12890109
CAS No.: 87481-14-9
M. Wt: 210.23 g/mol
InChI Key: SQFMIHCARVMICF-CYBMUJFWSA-N
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Description

®-3-Phenylisobenzofuran-1(3H)-one is a chiral compound that belongs to the class of isobenzofurans It is characterized by a phenyl group attached to the third position of the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the use of asymmetric catalysis to introduce chirality into the molecule. For instance, the reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines can be employed to produce highly substituted isobenzofuran derivatives with high yield and good chemo- and diastereoselectivity .

Industrial Production Methods: Industrial production of ®-3-Phenylisobenzofuran-1(3H)-one typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantioselectivity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: ®-3-Phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isobenzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-3-Phenylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • ®-4-Propyldihydrofuran-2(3H)-one
  • 5-Alkyl-3H-furan-2-ones
  • 4-Oxoalkanoate esters

Comparison: ®-3-Phenylisobenzofuran-1(3H)-one is unique due to its specific structural features, such as the phenyl group and the chiral center. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

87481-14-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

(3R)-3-phenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1

InChI Key

SQFMIHCARVMICF-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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